molecular formula C22H25ClN2O4 B14953554 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14953554
M. Wt: 416.9 g/mol
InChI Key: KEIQQMYMHRNROU-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrrol-2-one ring, the introduction of the furan and chlorophenyl groups, and the attachment of the diethylamino propyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-(2-furylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C22H25ClN2O4/c1-3-24(4-2)11-7-12-25-19(15-8-5-9-16(23)14-15)18(21(27)22(25)28)20(26)17-10-6-13-29-17/h5-6,8-10,13-14,19,27H,3-4,7,11-12H2,1-2H3

InChI Key

KEIQQMYMHRNROU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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